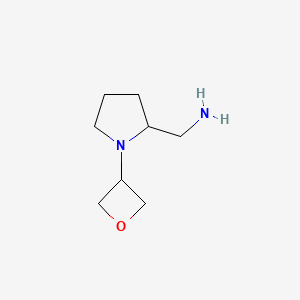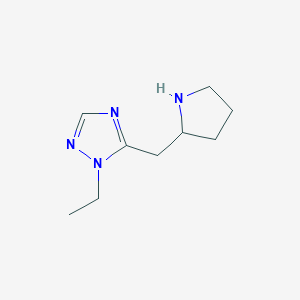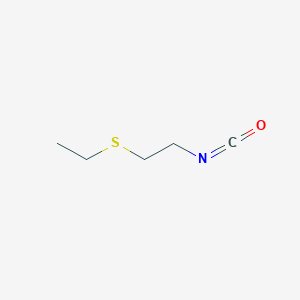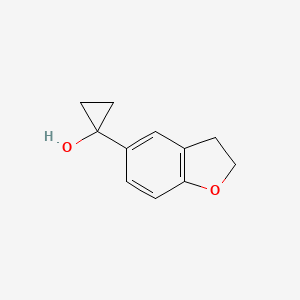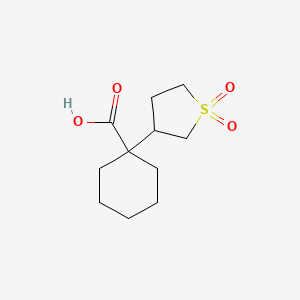![molecular formula C20H23NO5 B13616271 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid CAS No. 1366558-14-6](/img/structure/B13616271.png)
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This is followed by the coupling of the phenoxyphenyl group through a series of reactions, including esterification and amidation. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine, which can then interact with enzymes or receptors. The phenoxyphenyl moiety may contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the Boc protecting group but lacks the phenoxyphenyl moiety.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Contains a triazole ring and a similar protecting group but differs in its core structure.
Thiosulfate: An oxyanion of sulfur with different chemical properties and applications.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid is unique due to its combination of a Boc protecting group, an amino group, and a phenoxyphenyl moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in multiple fields of research.
Properties
CAS No. |
1366558-14-6 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(13-18(22)23)14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
BOFDHUBZNLUGNU-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


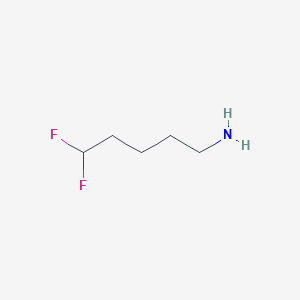
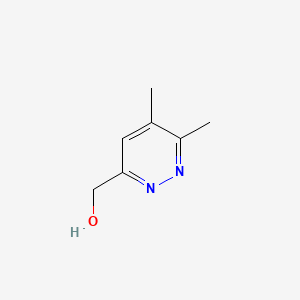
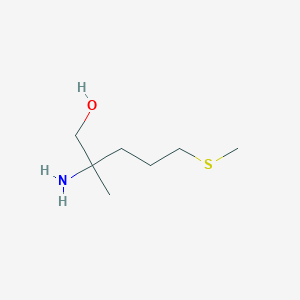
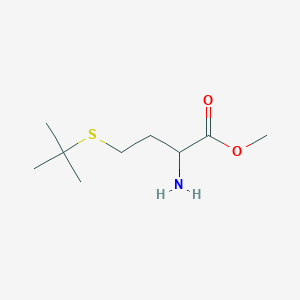
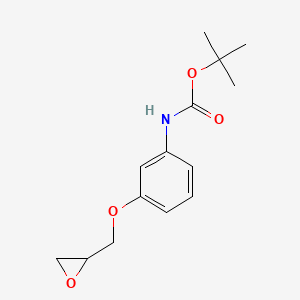

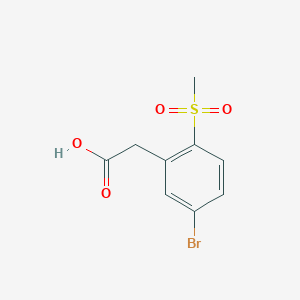
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
